molecular formula C10H10O3S B114425 Propargyl p-toluenesulfonate CAS No. 6165-76-0

Propargyl p-toluenesulfonate

Cat. No.: B114425
CAS No.: 6165-76-0
M. Wt: 210.25 g/mol
InChI Key: LMBVCSFXFFROTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl p-toluenesulfonate, also known as propargyl tosylate, is an organic compound with the molecular formula C10H10O3S. It is a clear, colorless to brown liquid that is used as an important intermediate in organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the synthesis of polymers and other complex molecules.

Biochemical Analysis

Biochemical Properties

Propargyl p-toluenesulfonate has been found to interact with certain enzymes and proteins. For instance, it has been used as a potent inhibitor of the essential enzyme dihydrofolate reductase (DHFR) from bacteria . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Molecular Mechanism

It is known to inhibit the enzyme DHFR, which plays a crucial role in the synthesis of nucleotides and thus DNA replication

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl p-toluenesulfonate can be synthesized through the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but may involve optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization can be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: Propargyl p-toluenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.

    Alkylation Reactions: It can be used to alkylate other compounds, introducing the propargyl group into the target molecule.

    Polymerization Reactions: It serves as an initiator in cationic ring-opening polymerization of oxazolines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.

    Solvents: Common solvents include dichloromethane, chloroform, and dimethyl sulfoxide.

Major Products:

    2-Hydroxy-4-pentynoic acid: Formed through alkylation followed by hydrolysis, decarboxylation, diazotization, and hydroxylation reactions.

    Furan Derivatives: Synthesized via palladium-catalyzed reactions with acylchromates.

Scientific Research Applications

Propargyl p-toluenesulfonate is widely used in scientific research due to its versatility:

    Organic Synthesis: It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s.

    Material Science: Employed in the preparation of advanced materials with specific properties.

    Biological Studies: Utilized in the synthesis of biologically active molecules and probes.

Comparison with Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Isopropyl p-toluenesulfonate

Comparison: Propargyl p-toluenesulfonate is unique due to the presence of the propargyl group, which imparts distinct reactivity compared to its methyl, ethyl, and isopropyl counterparts

Properties

IUPAC Name

prop-2-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVCSFXFFROTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210665
Record name p-Toluenesulfonic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6165-76-0
Record name 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonic acid, 2-propynyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluenesulfonic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propyn-1-ol, 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl p-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
Propargyl p-toluenesulfonate
Reactant of Route 3
Propargyl p-toluenesulfonate
Reactant of Route 4
Propargyl p-toluenesulfonate
Reactant of Route 5
Reactant of Route 5
Propargyl p-toluenesulfonate
Reactant of Route 6
Propargyl p-toluenesulfonate
Customer
Q & A

Q1: What is the main reaction propargyl p-toluenesulfonate is known for?

A1: this compound is primarily known for its participation in nucleophilic displacement reactions. This compound, being a propargylic tosylate, readily undergoes substitution reactions with various nucleophiles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.